molecular formula C8H6F3NO2 B13495691 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene

Cat. No.: B13495691
M. Wt: 205.13 g/mol
InChI Key: ONQCWWGPOWZNOZ-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of benzene, where the benzene ring is substituted with a nitro group, a fluoro group, and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction proceeds under mild conditions and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions. For example, the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex can yield the corresponding difluoroethylated arenes . These methods are scalable and can be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are used.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Reduction: The major product is 4-(1,1-Difluoroethyl)-1-fluoro-2-aminobenzene.

    Electrophilic Substitution: Products include further nitrated or sulfonated derivatives of the benzene ring.

Scientific Research Applications

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity to its target by mimicking the steric and electronic features of other functional groups . This can lead to the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of both a nitro group and a difluoroethyl group makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-8(10,11)5-2-3-6(9)7(4-5)12(13)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQCWWGPOWZNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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